N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory and anti-microbial activities. In addition, it has been found to have potential as an anti-diabetic agent, as it has been shown to decrease blood glucose levels in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide in lab experiments include its potential as a lead compound for the development of new drugs, its anti-tumor, anti-inflammatory, and anti-microbial activities, and its potential as an anti-diabetic agent. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide. One direction is the development of new drugs based on this compound for the treatment of various diseases, particularly cancer. Another direction is the investigation of its mechanism of action, which could lead to a better understanding of its potential therapeutic applications. Additionally, further research is needed to fully understand its potential as an anti-diabetic agent and to investigate its potential toxicity.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide has been studied extensively for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. It has been found to exhibit promising anti-tumor, anti-inflammatory, and anti-microbial activities. In addition, it has been shown to have potential as an anti-diabetic agent.
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O5/c1-9-11(4-3-5-13(9)21(24)25)15(22)19-20-16(23)18-12-8-10(17)6-7-14(12)26-2/h3-8H,1-2H3,(H,19,22)(H2,18,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGPNVGCPHNZTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NNC(=O)NC2=C(C=CC(=C2)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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